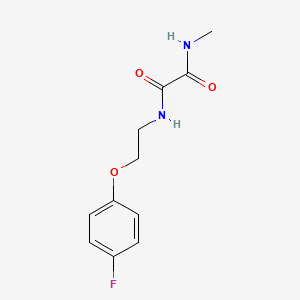

N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide

Description

N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide is an oxalamide derivative characterized by a fluorinated aromatic ether moiety and a methyl-substituted amide group. Its structure comprises an oxalamide backbone (N2-methyl substitution) linked to a 2-(4-fluorophenoxy)ethyl chain at the N1 position.

Properties

IUPAC Name |

N'-[2-(4-fluorophenoxy)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-13-10(15)11(16)14-6-7-17-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOHZSWFFQLAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with oxalyl chloride to produce the corresponding oxalyl chloride derivative. Finally, the oxalyl chloride derivative is reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide moiety to amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with cellular receptors or enzymes, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorophenoxyethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the sulfonyl-piperidinyl group in , which could favor CNS-targeted applications. Pyridyl and methoxybenzyl substituents in the flavoring agents contribute to distinct metabolic pathways, whereas the target compound’s fluorophenoxy group may resist oxidative metabolism, prolonging half-life.

Safety Profiles: The FAO/WHO-established NOEL of 100 mg/kg bw/day for flavoring oxalamides suggests a high safety margin. However, the target compound’s fluorinated structure might alter toxicity; fluorine can reduce metabolic activation of toxicophores but may introduce idiosyncratic effects.

Research Findings and Pharmacokinetic Considerations

Metabolic Pathways

Oxalamides are generally metabolized via hydrolysis of the amide bond or oxidation of substituents. For example:

- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide undergoes hepatic oxidation of the pyridyl and methoxy groups, yielding non-toxic metabolites.

Bioactivity Trends

- Enzyme Inhibition : Sulfonamide-containing oxalamides (e.g., ) show affinity for proteases due to sulfonyl electrophilicity. The target compound lacks this group but may interact with fluorophilic enzyme pockets.

- Anticancer Potential: Fluorouracil derivatives (e.g., ’s 5-FU analogs) rely on fluorine for antimetabolite activity.

Biological Activity

N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14FNO3, with a molecular weight of 251.25 g/mol. The compound contains a fluorophenoxy group, which is known to enhance biological activity through improved binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C13H14FNO3 |

| Molecular Weight | 251.25 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol/water) | 2.83 |

This compound is believed to exert its effects primarily through the inhibition of specific enzymes involved in key biological pathways. Its structural features allow it to interact with various molecular targets, making it a candidate for further investigation in drug development.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions, including:

- Cancer : Preliminary studies suggest that this compound may inhibit tumor growth by targeting histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Neurological Disorders : There is potential for this compound in treating neurodegenerative diseases, as it has shown promise in enhancing histone acetylation levels in neuronal cultures .

Case Studies

- Inhibition of HDACs : A study demonstrated that this compound effectively inhibited HDACs in primary neuronal cultures, leading to increased histone acetylation. This suggests a mechanism by which the compound may promote neuroprotection and cognitive enhancement .

- Antitumor Activity : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). The IC50 values obtained indicate a strong potential for development as an anticancer agent .

Table 2: Biological Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Acute Myeloid Leukemia | 5.5 | HDAC inhibition |

| Chronic Lymphocytic Leukemia | 3.8 | Apoptosis induction |

| Neuroblastoma | 7.0 | Histone modification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.